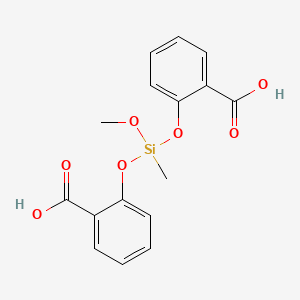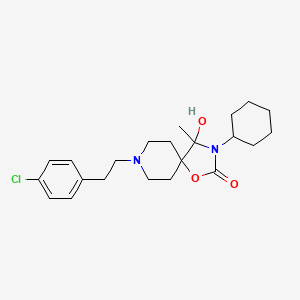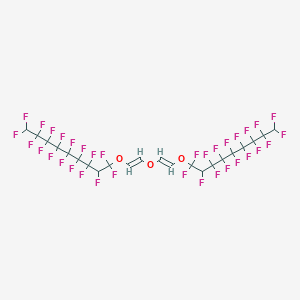
1,1'-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) is a fluorinated ether compound with the molecular formula C22H10F34O3. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and providing it with distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with an appropriate diol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include multiple steps, such as purification and distillation, to isolate the final product. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its ether and fluorine groups. The compound’s high fluorine content provides it with unique properties, such as hydrophobicity and chemical resistance, which influence its interactions with other molecules. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: A similar ether compound with fewer fluorine atoms.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another ether compound with a different alkyl chain length and structure.
Uniqueness
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) is unique due to its high fluorine content, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications requiring robust and inert materials.
Eigenschaften
CAS-Nummer |
66138-93-0 |
|---|---|
Molekularformel |
C22H8F34O3 |
Molekulargewicht |
966.2 g/mol |
IUPAC-Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[(E)-2-[(E)-2-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)ethenoxy]ethenoxy]nonane |
InChI |
InChI=1S/C22H8F34O3/c23-5(9(29,30)15(41,42)19(49,50)21(53,54)17(45,46)11(33,34)7(25)26)13(37,38)58-3-1-57-2-4-59-14(39,40)6(24)10(31,32)16(43,44)20(51,52)22(55,56)18(47,48)12(35,36)8(27)28/h1-8H/b3-1+,4-2+ |
InChI-Schlüssel |
OAHLZPDNOHHVES-ZPUQHVIOSA-N |
Isomerische SMILES |
C(=C/OC(F)(F)C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F)\O/C=C/OC(F)(F)C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F |
Kanonische SMILES |
C(=COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)OC=COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


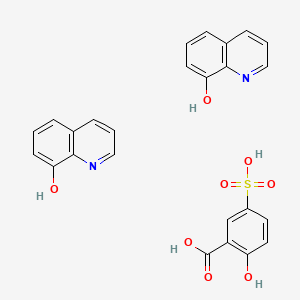
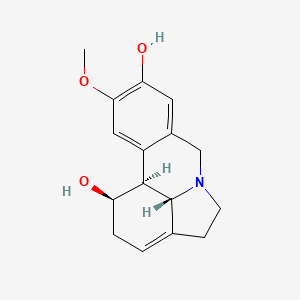
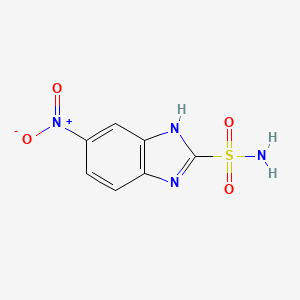
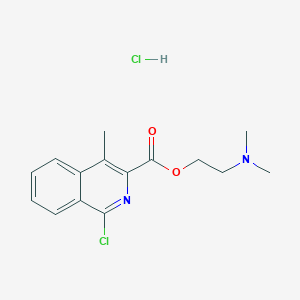

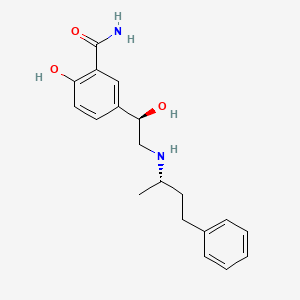
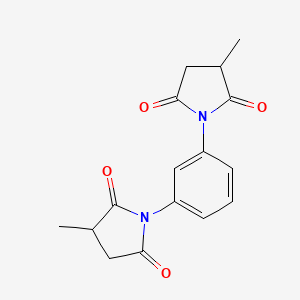

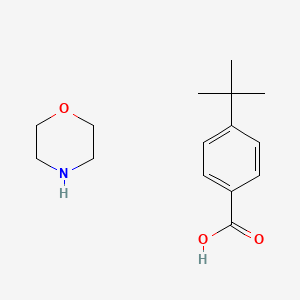
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
